molecular formula C10H16N2 B8498176 6-Isobutyl-4-methylpyridin-2-amine

6-Isobutyl-4-methylpyridin-2-amine

Cat. No.: B8498176
M. Wt: 164.25 g/mol
InChI Key: VMTPVCVORKDABN-UHFFFAOYSA-N
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Description

6-Isobutyl-4-methylpyridin-2-amine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. This substituted pyridine derivative shares a close structural relationship with a class of 2-amino-4-methylpyridine analogues that have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS) . The iNOS enzyme plays a crucial role in the host defense and inflammatory processes, and its overexpression is implicated in a range of conditions including sepsis, arthritis, and other inflammatory diseases . The structural motif of alkyl substitutions on the pyridine core, such as the isobutyl group at the 6-position, is known to be explored for optimizing potency and selectivity towards specific biological targets . As a specialist building block, this compound provides researchers with a versatile intermediate for the design and synthesis of novel bioactive molecules. Its structure is conducive to further chemical modification, making it a valuable tool for constructing diversified and valuable scaffolds in drug discovery programs . Researchers can utilize this compound to develop potential PET tracers for imaging iNOS activation or to create new small-molecule inhibitors for probing disease mechanisms . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-methyl-6-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h5-7H,4H2,1-3H3,(H2,11,12)

InChI Key

VMTPVCVORKDABN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-4-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-4-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

One notable application of 6-Isobutyl-4-methylpyridin-2-amine is its role as an inhibitor of nitric oxide synthase (NOS). It has been shown to selectively inhibit inducible NOS (iNOS), which is crucial in various inflammatory conditions. Studies indicate that this compound can reduce nitric oxide production in vitro, suggesting potential therapeutic uses in conditions characterized by excessive nitric oxide production, such as sepsis and chronic inflammatory diseases .

Development of Anticancer Agents

Recent research has explored the use of this compound in the development of anticancer agents. For instance, it has been investigated as a part of a series of compounds targeting the Hedgehog signaling pathway, which is implicated in several cancers. The compound's structure allows it to interact effectively with key proteins involved in this pathway, potentially leading to new treatment strategies for cancers such as basal cell carcinoma and medulloblastoma .

Case Study 1: Inhibition of Hedgehog Pathway

A study published in the Journal of Medicinal Chemistry examined various derivatives of pyridine compounds, including this compound, for their efficacy against the Hedgehog signaling pathway. The results indicated that certain modifications to the compound could enhance its potency as an inhibitor, making it a candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of this compound. The compound was tested in mouse models for its ability to reduce inflammation markers associated with various diseases. The findings demonstrated a dose-dependent reduction in inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 6-isobutyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

  • The isobutyl group at the 6-position enhances binding affinity, likely through hydrophobic interactions with the NOS2 active site.
  • Fluorinated alkyl chains introduce polar effects and steric constraints, reducing potency. Activity improves with chain length (e.g., 4-fluorobutyl > 3-fluoropropyl > 2-fluoropropyl).

Pyrimidine-Based Analogues

Pyrimidine derivatives with similar amine functionalities exhibit distinct pharmacological profiles:

Compound Name Core Structure Substituents Key Features References
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-piperidinyl Crystallographically characterized; potential hydrogen-bonding interactions.
4-Chloro-6-methyl-N-propan-2-ylpyrimidin-2-amine Pyrimidine 4-chloro, 6-methyl, N-isopropyl Chlorine substituent may enhance metabolic stability.
6-Isopropyl-2-methylpyrimidin-4-amine Pyrimidine 6-isopropyl, 2-methyl Used as a pharmaceutical intermediate; lacks NOS2 data.

Key Differences :

  • Pyrimidine cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridines.
  • Chlorine or piperidinyl groups in pyrimidines may improve solubility or target selectivity but reduce NOS2 inhibition efficacy.

Substituted Pyridines with Functional Groups

Modifications beyond alkyl/fluorinated chains further demonstrate structural versatility:

Compound Name Substituents Activity Notes References
4-Methoxy-6-methylpyridin-2-amine 4-methoxy, 6-methyl Methoxy group may enhance solubility but decrease potency.
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine 4-methyl, 6-thioether alkyl Sulfur-containing analogs show moderate activity (data not quantified).

Critical Observations :

  • Thioether linkages (e.g., in , Compound 33) introduce sulfur atoms, which may modulate redox properties but require further pharmacological validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Isobutyl-4-methylpyridin-2-amine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from acetonitrile derivatives, reduction with sodium borohydride in methanol introduces the amine group. Critical steps include anhydrous conditions to minimize hydrolysis and precise temperature control. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures >95% purity, as demonstrated in analogous pyridopyrimidine syntheses . Key reagents and conditions should be optimized to suppress side reactions, such as over-alkylation.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and substituent positions (e.g., δ ~2.4 ppm for methyl groups, δ ~8.1 ppm for pyridine protons) .
  • Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., [M+H]+ at m/z 205.12 for C11H16N2) .
  • X-ray Crystallography : Resolves absolute configuration; single-crystal studies at 100 K with R factors <0.05 ensure accuracy .
  • HPLC : Monitors purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Low-temperature (100 K) X-ray diffraction minimizes thermal motion, enhancing resolution. For example, a study on N-butyl-4-methyl-6-phenylpyrimidin-2-amine achieved an R factor of 0.040 and a data-to-parameter ratio of 14.1, enabling precise localization of substituents . This technique is indispensable when NMR cannot distinguish diastereomers due to overlapping signals.

Table 1 : Crystallographic Parameters for Related Pyrimidin-2-amine Derivatives

CompoundTemperature (K)R FactorData-to-Parameter RatioReference
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine2730.04014.1
4-Methyl-6-phenylpyrimidin-2-amine2730.11314.0

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, isomerism, or substituent effects. Strategies include:

  • Orthogonal Validation : Cross-check purity using HPLC and NMR .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isobutyl vs. phenyl groups) to isolate bioactivity drivers .
  • Metabolic Profiling : Assess stability under physiological conditions to rule out degradation artifacts.

Q. What strategies optimize the ligand properties of this compound in metal coordination chemistry?

  • Methodological Answer :

  • Electron-Donating Modifications : Introduce methoxy or amino groups to enhance metal binding affinity.
  • Computational Modeling : Density Functional Theory (DFT) predicts preferred coordination geometries (e.g., octahedral vs. tetrahedral) .
  • Spectroscopic Validation : UV-Vis and EPR confirm metal-ligand charge transfer and spin states.
  • X-ray Analysis : Resolve coordination modes, as seen in bis-pyridinylamine complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

  • Methodological Answer : Contradictions may stem from solvent effects, tautomerism, or dynamic processes. Solutions include:

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., amine-imine shifts).
  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to stabilize specific conformers.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions .

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